2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
The compound “2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group, all of which are common in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The methoxyphenyl and pyrimidinyl groups are aromatic and would contribute to the compound’s planarity and rigidity. The piperazine ring is flexible and can adopt various conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and amide groups could allow for hydrogen bonding, affecting the compound’s solubility and binding interactions .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has been explored to investigate their potential applications in various fields of research. For example, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives has been studied for their effects on memory ability in mice, indicating a potential research avenue in neuropharmacology and cognitive enhancement (Li Ming-zhu, 2008).
Pharmacological Studies
Pharmacological studies have been conducted on derivatives of this compound to evaluate their biological activities. For instance, a series of amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and showed anticonvulsant activity in animal models, which might suggest a research pathway for antiepileptic drug development (J. Obniska et al., 2015).
Antithrombotic Properties
The antithrombotic properties of related compounds have been assessed, providing insights into potential cardiovascular applications. A study on SSR182289A, a novel thrombin inhibitor, revealed potent oral antithrombotic properties in animal models, suggesting a role in the prevention or treatment of thrombosis (J. Lorrain et al., 2003).
Antinociceptive Activity
Research into the antinociceptive activity of derivatives has been explored, indicating potential analgesic applications. A study on [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives demonstrated significant antinociceptive activity in animal models, suggesting their use in pain management (D. Doğruer et al., 2000).
Metabolism and Excretion Studies
The metabolism and excretion patterns of related compounds have been studied to understand their pharmacokinetic profiles, which is crucial for drug development. For example, the disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans, highlighting the importance of metabolic pathways in drug efficacy and safety (Raman K. Sharma et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-29-18-6-4-17(5-7-18)16-19(26)21-10-3-15-30(27,28)25-13-11-24(12-14-25)20-22-8-2-9-23-20/h2,4-9H,3,10-16H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYTBHYQXOTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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